An In-depth Technical Guide to 6-Bromohexyl-Substituted Ammonium Bromides for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Bromohexyl-Substituted Ammonium Bromides for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature of Bromohexyl-Functionalized Amines
In the landscape of chemical synthesis and pharmaceutical development, precision in nomenclature is paramount. The query "6-Bromohexylazanium;bromide" presents a point of ambiguity, potentially referring to two distinct yet related chemical entities: the quaternary ammonium salt, (6-bromohexyl)trimethylazanium bromide , and the primary amine salt, 6-bromohexylamine hydrobromide . The term "azanium" in IUPAC nomenclature denotes the cation NH₄⁺ and its substituted derivatives. Thus, a trimethyl-substituted azanium correctly describes the former. However, the broader "azanium" could also be interpreted as the protonated primary amine of the latter. Given the critical differences in their reactivity and applications, this guide will provide a comprehensive, parallel examination of both compounds to ensure clarity and utility for the discerning scientific audience.
Part 1: (6-Bromohexyl)trimethylazanium Bromide
(Also known as: (6-Bromohexyl)trimethylammonium Bromide; 6-Bromo-N,N,N-trimethyl-1-hexanaminium Bromide)
Core Compound Profile
(6-Bromohexyl)trimethylazanium bromide is a quaternary ammonium salt characterized by a hexyl chain functionalized with a terminal bromine atom and a permanently cationic trimethylammonium head. This amphiphilic structure, combining a hydrophobic alkyl chain and a hydrophilic charged group, is central to its diverse applications.
Physicochemical and Molecular Properties
A summary of the key physicochemical properties of (6-bromohexyl)trimethylazanium bromide is presented below. These properties are fundamental to its handling, reactivity, and application design.
| Property | Value | Source(s) |
| CAS Number | 32765-81-4 | [1] |
| Molecular Formula | C₉H₂₁Br₂N | [2] |
| Molecular Weight | 303.08 g/mol | [2][3] |
| Appearance | White to off-white solid or light brown oil | [4] |
| Melting Point | 98-100 °C | [5] |
| Solubility | Soluble in water, methanol, and ethanol. | [4][5][6] |
| Stability | Hygroscopic and moisture-sensitive. | [4][5] |
Synthesis and Purification: A Mechanistic Approach
The primary route to synthesizing (6-bromohexyl)trimethylazanium bromide is the Menshutkin reaction . This is a classic Sₙ2 reaction involving the alkylation of a tertiary amine, in this case, trimethylamine, by an alkyl halide, 1,6-dibromohexane.
Causality of Experimental Choices:
-
Excess of 1,6-dibromohexane: To favor the mono-alkylation product over the di-quaternary ammonium species, a significant molar excess of the dihaloalkane is typically used. This statistical control ensures that the trimethylamine is more likely to react with an unreacted 1,6-dibromohexane molecule rather than the already-formed product.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or acetone is often chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.[5][7][8]
-
Temperature: The reaction is often performed at room temperature over an extended period (e.g., 24-48 hours) or under mild heating to increase the reaction rate.[7][9]
Experimental Protocol: Synthesis of (6-Bromohexyl)trimethylazanium Bromide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-dibromohexane (e.g., 5-10 molar equivalents) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirring solution, add trimethylamine (1 molar equivalent), typically as a solution in a suitable solvent like ethanol.
-
Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the product often precipitates out of the reaction mixture. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove unreacted 1,6-dibromohexane and any di-quaternized by-product. The purified product should be dried under vacuum.
Workflow for Synthesis and Purification:
Caption: Mechanism of antimicrobial action of quaternary ammonium compounds (QACs).
Safety and Handling
(6-Bromohexyl)trimethylazanium bromide is classified as a hazardous substance and requires careful handling.
-
Hazards: It can cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation. [3][10]It is also harmful if swallowed. [10]* Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3]Handle in a well-ventilated area, preferably in a fume hood. [3]Avoid inhalation of dust or fumes. [3]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3]Due to its hygroscopic nature, storage under an inert atmosphere is recommended. [5]
Part 2: 6-Bromohexylamine Hydrobromide
(Also known as: 6-Bromo-1-hexanamine Hydrobromide)
Core Compound Profile
6-Bromohexylamine hydrobromide is the hydrobromide salt of 6-bromohexylamine. It features a primary amino group at one end of a hexyl chain and a bromine atom at the other. Unlike the quaternary salt, the primary amine is a nucleophile and a base, which dictates its chemical reactivity and applications.
Physicochemical and Molecular Properties
The key physicochemical properties of 6-bromohexylamine hydrobromide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14502-76-2 | [11][12] |
| Molecular Formula | C₆H₁₅Br₂N | [11][12] |
| Molecular Weight | ~261.00 g/mol | [13][14] |
| Appearance | White to off-white crystalline solid | [13] |
| Melting Point | 142-144 °C | [14][15] |
| Solubility | Soluble in water and polar organic solvents. | [13] |
| Storage | Store under an inert atmosphere at 2-8°C. |
Synthesis and Purification: A Strategic Overview
The synthesis of 6-bromohexylamine hydrobromide can be approached through several routes, often starting from 1,6-dibromohexane. A common strategy involves the selective mono-amination of the dihalide.
Causality of Experimental Choices:
-
Nucleophilic Substitution with Excess Ammonia: A straightforward method is the reaction of 1,6-dibromohexane with a large excess of ammonia. The excess ammonia serves a dual purpose: it acts as the nucleophile and also minimizes the formation of secondary and tertiary amine byproducts by ensuring that the mono-substituted product is less likely to react further.
-
Alternative Amination (Gabriel Synthesis): For a more controlled mono-amination, the Gabriel synthesis is a superior method. This involves reacting 1,6-dibromohexane with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This method prevents over-alkylation.
-
Final Salt Formation: The free base, 6-bromohexylamine, is then treated with hydrobromic acid to form the stable hydrobromide salt.
Experimental Protocol: Synthesis via Ammonolysis
-
Reaction Setup: In a sealed pressure vessel, place a solution of 1,6-dibromohexane in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add a large excess of concentrated aqueous or ethanolic ammonia.
-
Reaction: Heat the sealed vessel to a temperature that provides a sufficient reaction rate (e.g., 100-120 °C) for several hours.
-
Workup: After cooling, the excess ammonia and solvent are removed under reduced pressure. The residue is then treated with a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free amine.
-
Extraction and Purification: The free amine is extracted into an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The crude amine can be purified by distillation.
-
Salt Formation: The purified 6-bromohexylamine is dissolved in a suitable solvent (e.g., isopropanol) and treated with an equimolar amount of concentrated hydrobromic acid. The resulting hydrobromide salt, which is typically a solid, is collected by filtration, washed with a cold solvent, and dried.
Workflow for Synthesis and Characterization:
Caption: Synthesis and purification workflow for 6-bromohexylamine hydrobromide.
Spectroscopic and Analytical Characterization
¹H NMR Spectroscopy (Predicted, for the free amine): The proton NMR spectrum of the free base, 6-bromohexylamine, would show:
-
~3.4 ppm (t, 2H): Triplet for the protons on the carbon adjacent to the bromine.
-
~2.7 ppm (t, 2H): Triplet for the protons on the carbon adjacent to the amino group.
-
~1.3-1.9 ppm (m, 8H): Overlapping multiplets for the remaining methylene protons.
-
A broad singlet for the NH₂ protons , the chemical shift of which is concentration and solvent dependent.
Upon protonation to the hydrobromide salt, the signal for the protons adjacent to the now -NH₃⁺ group would shift downfield.
¹³C NMR Spectroscopy (Predicted, for the free amine):
-
~42 ppm: Carbon adjacent to the amino group.
-
~34 ppm: Carbon adjacent to the bromine atom.
-
~25-33 ppm: Signals for the other four methylene carbons.
Applications in Research and Drug Development
6-Bromohexylamine hydrobromide is a valuable bifunctional building block in organic synthesis.
-
Synthetic Intermediate: Its primary utility lies in its two distinct reactive sites. The primary amine can act as a nucleophile to form amides, sulfonamides, and secondary or tertiary amines. The terminal bromine is a good leaving group in Sₙ2 reactions, allowing for the introduction of a variety of functional groups (e.g., azides, cyanides, thiols) or for linking to other molecules. [13]This makes it a useful linker molecule in the synthesis of more complex pharmaceutical agents and agrochemicals. [13]* Precursor for other Quaternary Ammonium Salts: It can be used as a starting material to synthesize a wide range of quaternary ammonium salts with different N-substituents, allowing for the fine-tuning of their properties for specific applications.
Safety and Handling
-
Hazards: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation. [13]* Precautions: As with the quaternary ammonium salt, appropriate PPE (gloves, safety goggles, lab coat) is essential. [16]Work should be conducted in a well-ventilated area. [16]* Storage: It should be stored in a tightly sealed container under an inert atmosphere and refrigerated (2-8°C) to ensure stability. [15]
Conclusion: A Tale of Two Bromides
While sharing a common bromohexyl backbone, (6-bromohexyl)trimethylazanium bromide and 6-bromohexylamine hydrobromide present vastly different chemical personalities and, consequently, applications. The former, a permanently charged quaternary ammonium salt, excels as a surfactant, antimicrobial agent, and a component in functional materials where its cationic nature is key. The latter, a primary amine salt, is a versatile bifunctional linker, a foundational piece for the intricate art of multi-step organic synthesis. For the researcher, scientist, and drug developer, a clear understanding of these differences is not just a matter of nomenclature, but a fundamental prerequisite for innovative and successful research.
References
-
Nature. (2025). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Retrieved from [Link] [17]16. MDPI. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link] [18]17. PubChem. (n.d.). Ammonium, (6-bromohexyl)trimethyl-, bromide. Retrieved from [Link]
-
Briti Scientific. (n.d.). 1-Bromo-6-(trimethylammonium)hexyl Bromide, ≥95%. Retrieved from [Link] [6]24. Angene Chemical. (n.d.). 1-Bromo-6-(trimethylammonium)hexyl bromide(CAS# 32765-81-4). Retrieved from [Link]
-
Mr Cole Chemistry. (n.d.). Organic Synthesis 1. Retrieved from [Link] 27. Matrix Fine Chemicals. (n.d.). (6-BROMOHEXYL)TRIMETHYLAZANIUM BROMIDE. Retrieved from [Link] [2]28. PubChem. (n.d.). Ammonium, (6-bromohexyl)trimethyl-, bromide. Retrieved from [Link]
Sources
- 1. Ammonium, (6-bromohexyl)trimethyl-, bromide | C9H21Br2N | CID 9857584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. aksci.com [aksci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. britiscientific.com [britiscientific.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Buy 1-Bromo-6-(trimethylammonium)hexyl Bromide | 32765-81-4 [smolecule.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. 6-bromohexyl(trimethyl)ammonium;bromide | 32765-81-4 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. CAS 14502-76-2: 6-Bromohexylamine, Hydrobromide [cymitquimica.com]
- 14. echemi.com [echemi.com]
- 15. 6-Bromohexylamine, Hydrobromide CAS#: 14502-76-2 [m.chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
